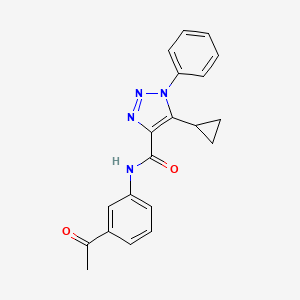

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1-phenyl-1H-1,2,3-triazole core substituted with a cyclopropyl group at position 5 and a 3-acetylphenyl carboxamide moiety at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole derivatives in targeting pathways such as Wnt/β-catenin and enzyme inhibition .

Properties

IUPAC Name |

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13(25)15-6-5-7-16(12-15)21-20(26)18-19(14-10-11-14)24(23-22-18)17-8-3-2-4-9-17/h2-9,12,14H,10-11H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHWXOVCBQHDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-acetylphenylhydrazine and cyclopropyl isocyanide in the presence of a suitable catalyst can yield the desired triazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C19H20N4O2

- Molecular Weight : 336.39 g/mol

- IUPAC Name : N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

The structure features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico docking studies suggest that it may act as a 5-lipoxygenase inhibitor, a target for anti-inflammatory drugs. The inhibition of this enzyme can reduce the production of leukotrienes, which are mediators of inflammation .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against various bacterial strains. This suggests its potential use as an antibacterial agent in treating infections .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with cellular receptors to exert its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Modifications at the Triazole Position 5

The cyclopropyl substituent at position 5 distinguishes the title compound from analogues with methyl, ethyl, or isopropyl groups. For example:

- 5-Ethyl/isopropyl derivatives: Compounds such as 5-ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (o) show increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Table 1: Substituent Effects at Triazole Position 5

Variations in the Amide Substituent

The 3-acetylphenyl group on the carboxamide moiety contrasts with other aryl or heteroaryl substituents:

- Chlorophenyl/methoxyphenyl analogues : N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () features electron-withdrawing (Cl) and electron-donating (OMe) groups, which may alter binding affinity in biological targets compared to the acetyl group’s strong electron-withdrawing effect .

Aryl Group Modifications at Position 1

The phenyl group at position 1 in the title compound differs from derivatives with substituted phenyl or heterocyclic rings:

- 4-Methylphenyl derivatives : N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () shows how para-methyl substitution improves crystallinity but may reduce interaction with hydrophobic binding pockets .

- Benzo[c]isoxazolyl derivatives : Compounds like N-(3-acetylphenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide () incorporate fused heterocycles, enhancing rigidity and target selectivity .

Biological Activity

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and enzyme inhibitor. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 344.39 g/mol. The structure features a triazole ring, which is known for its pharmacological significance, combined with an acetophenone moiety and a cyclopropyl group. These structural elements contribute to the compound's unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 3-acetylphenylhydrazine with cyclopropyl isocyanide under controlled conditions. This reaction can be optimized using advanced catalytic systems to enhance yield and purity .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.93 | Induction of apoptosis and cell cycle arrest at G2/M phase |

| EC-9706 | 2.50 | Apoptosis induction |

| MGC-803 | 2.10 | Cell cycle disruption |

These findings suggest that the compound may trigger both early and late apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that derivatives of triazoles can exhibit inhibitory effects against cholinesterase enzymes (AChE and BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's . The incorporation of the triazole ring in the structure enhances binding affinity to these enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : It effectively halts cell division at the G2/M checkpoint.

- Enzyme Interaction : The triazole moiety facilitates interactions with various enzymes, enhancing inhibitory effects on cholinesterases.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on MCF-7 Cells : A study showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 1.93 μM), indicating strong anticancer potential .

- Neuroprotective Effects : Another investigation highlighted its role as a BuChE inhibitor with an IC50 value significantly lower than traditional inhibitors like galantamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.